3-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide is a chemical compound characterized by its unique structure that includes an aminoethyl group, a hydroxybenzoic acid moiety, and a hydrobromide salt. Its molecular formula is , with a molar mass of approximately 262.10 g/mol. This compound has garnered interest in various scientific fields due to its potential biological and chemical properties, including antimicrobial and antioxidant activities.
The compound can be synthesized through the reaction of 2-hydroxybenzoic acid with 2-bromoethylamine hydrobromide, typically in solvents such as ethanol or methanol under heated conditions. The final product is purified using recrystallization techniques.
3-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide is classified as an organic compound and a hydrobromide salt. It belongs to the category of amino acids and derivatives, specifically those that include aromatic structures.
The synthesis of 3-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide generally follows these steps:
In laboratory settings, careful control of temperature and reaction time is crucial to ensure optimal yield and purity. Industrially, processes may be scaled up using continuous flow reactors to enhance efficiency and yield.
The molecular structure of 3-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide features:
3-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide can participate in several chemical reactions:
The oxidation may yield 3-(2-Aminoethyl)-2-oxo-benzoic acid, while reduction can produce derivatives like 3-(2-Aminoethyl)-2-hydroxybenzoic acid.
The mechanism of action for 3-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide involves its interaction with various biological targets:
Relevant data regarding melting point, boiling point, and specific reactivity conditions are often determined experimentally during synthesis.
3-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide has several applications across scientific fields:
This compound's unique combination of functional groups makes it particularly interesting for further research into its biological activities and potential applications in pharmacology.
Hydroxybenzoic acids (HBAs) constitute a major class of phenolic compounds characterized by a benzene ring substituted with both carboxylic acid (–COOH) and hydroxyl (–OH) functional groups. These derivatives serve as privileged scaffolds in drug discovery due to their diverse bioactivity profiles, including antioxidant, antimicrobial, and enzyme-inhibiting properties [2] [10]. The pharmacological relevance of HBAs stems from their ability to engage in specific molecular interactions (e.g., hydrogen bonding, π-stacking, metal chelation) with biological targets. Variations in hydroxyl group positioning (ortho, meta, para) and additional substituents (e.g., alkylamines, halogens) profoundly influence their physicochemical behavior and target selectivity [10]. Among structurally modified HBAs, aminoethyl-substituted derivatives—particularly 3-(2-aminoethyl)-2-hydroxybenzoic acid—represent a strategically engineered subclass optimized for enhanced blood-brain barrier (BBB) penetration and central nervous system (CNS) target engagement [3] [5].
Table 1: Key Identifiers for 3-(2-Aminoethyl)-2-hydroxybenzoic Acid Hydrobromide
Property | Value | Source |
---|---|---|
Chemical Formula | C₉H₁₂BrNO₃ | PubChem CID 71741661 |
IUPAC Name | 3-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide | PubChem CID 53402072 |
Molecular Weight | 262.11 g/mol | PubChem CID 71741661 |
Alternate Names | 2-Hydroxy-3-(2-aminoethyl)benzoic acid HBr | PubChem CID 53402072 |
The integration of an ethylamine side chain at the C3 position of 2-hydroxybenzoic acid creates a multifunctional pharmacophore with distinct advantages:
Enhanced Bioavailability and BBB Permeability: The protonatable amino group (–NH₂) facilitates solubility in physiological environments while maintaining sufficient lipophilicity for membrane diffusion. Computational studies indicate that aminoethyl substitution lowers topological polar surface area (TPSA), correlating with improved CNS bioavailability compared to unsubstituted HBAs [5]. Molecular dynamics simulations confirm stable binding of similar aminoethyl chalcones within acetylcholinesterase (AChE) catalytic sites, attributed partly to the amine’s cationic interaction with anionic enzyme residues [5].
Dual-Target Pharmacophores: The ortho-hydroxybenzoic acid (salicylate) moiety enables metal chelation and hydrogen-bonding networks. When combined with the basic aminoethyl group, the structure can simultaneously engage both catalytic anionic sites (CAS) and peripheral anionic sites (PAS) of enzymes like AChE. This is critical for multi-target inhibitors, as PAS binding can prevent β-amyloid aggregation implicated in Alzheimer’s disease [3]. Isothermal titration calorimetry (ITC) studies demonstrate that hydroxybenzoic acids with flexible amine-containing side chains exhibit stronger binding constants (Kₐ = 20.53–253.16 L/mol) to AChE than non-substituted analogs [3].
Salt Formation and Crystallinity: Conversion to hydrobromide salts improves crystallinity and handling properties. The ionic interaction between the protonated amine and bromide ion enhances thermal stability and shelf-life. X-ray diffraction analyses of similar HBA salts reveal defined crystal lattices stabilized by N⁺–H⋯Br⁻ and O–H⋯Br⁻ hydrogen bonds .
Table 2: Structural Features and Functional Roles of 3-(2-Aminoethyl)-2-Hydroxybenzoic Acid
Structural Element | Role in Bioactivity | Experimental Evidence |
---|---|---|
Ortho-hydroxybenzoic acid | Metal chelation, H-bond donation, radical stabilization | SAR studies show ortho-OH critical for AChE inhibition [3] [10] |
Ethylamine side chain | Protonation at physiological pH, ionic/cation-π interactions with enzymes | Docking simulations confirm amine binding to AChE CAS/PAS [5] |
Hydrobromide counterion | Enhances crystallinity, solubility, and stability; modulates pharmacokinetics | Salt forms of HBAs show improved crystallinity over free acids |
Hydrobromide salts have been extensively utilized in pharmaceutical sciences to address inherent limitations of free-base alkaloids and organic amines. Their historical adoption stems from three key factors:
Stability and Solubility Optimization: Hydrobromide salts often exhibit superior crystalline stability and hygroscopic resistance compared to hydrochlorides. For instance, procaine hydrobromide demonstrates reduced hydrolysis rates relative to procaine hydrochloride under accelerated aging conditions, attributed to bromide’s lower nucleophilicity [8]. The larger ionic radius of bromide (196 pm) vs. chloride (181 pm) facilitates looser crystal packing, often enhancing aqueous solubility—a critical factor for parenteral formulations .
Biological Compatibility: Bromide ions influence neurotransmitter dynamics. Early 20th-century studies noted bromide salts’ sedative effects via GABAergic potentiation, providing a rationale for their use in CNS-targeted salts. While modern HBA derivatives like 3-(2-aminoethyl)-2-hydroxybenzoic acid hydrobromide leverage this primarily for pharmacokinetics, historical CNS drugs (e.g., pseudotropine hydrobromide) exploited both the cation’s and anion’s bioactivity .
Synthetic and Industrial Advantages: Hydrobromide salts frequently demonstrate higher yield efficiency in crystallization steps due to favorable lattice energies. Process chemistry literature documents ≥15% yield improvements for hydrobromide vs. hydrochloride salts of aminoethyl phenols during anti-asthma drug synthesis . Additionally, bromide’s lower corrosivity towards manufacturing equipment reduced production costs historically [8].
Table 3: Hydrobromide vs. Hydrochloride Salts in Drug Formulation
Property | Hydrobromide Salts | Hydrochloride Salts | Functional Impact |
---|---|---|---|
Crystal Packing Density | Lower density; larger ion volume | Higher density; smaller ion size | Enhanced solubility for HBr salts |
Hydrolytic Stability | Higher (less reactive counterion) | Lower (Cl⁻ nucleophilicity) | Improved shelf-life for HBr |
Biological Half-life | Often prolonged (Br⁻ metabolism) | Typically shorter | Sustained drug release possible |
Historical Prevalence | Common in early CNS drugs (pre-1950s) | Dominant post-1960s | Niche use for specific targets |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: